ethyl 3-bromo-4-oxobutanoate
Overview
Description
Ethyl 3-bromo-4-oxobutanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated derivative of ethyl acetoacetate and is commonly used as a building block in organic synthesis. This compound is known for its reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-oxobutanoate can be synthesized through the bromination of ethyl acetoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 3-hydroxy-4-oxobutanoate using reducing agents like sodium borohydride (NaBH4).
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Cycloaddition: Azadienes in the presence of sodium hydride (NaH) as a base.
Major Products Formed
Substitution: Ethyl 3-amino-4-oxobutanoate or ethyl 3-thio-4-oxobutanoate.
Reduction: Ethyl 3-hydroxy-4-oxobutanoate.
Cycloaddition: Benzindenoazepine derivatives.
Scientific Research Applications
Ethyl 3-bromo-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-oxobutanoate involves its reactivity as an electrophile. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The compound can also undergo cycloaddition reactions, forming complex ring structures that are valuable in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: The non-brominated parent compound, used in similar synthetic applications.
Ethyl 3-hydroxy-4-oxobutanoate: A reduction product of ethyl 3-bromo-4-oxobutanoate.
Ethyl 3-amino-4-oxobutanoate: A substitution product where the bromine atom is replaced by an amino group.
Uniqueness
This compound is unique due to its bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, reduction, and cycloaddition, sets it apart from similar compounds .
Properties
IUPAC Name |
ethyl 3-bromo-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMULCOMQAULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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